molecular formula C12H21NO3 B1376918 Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1375107-55-3

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1376918
CAS No.: 1375107-55-3
M. Wt: 227.3 g/mol
InChI Key: MKNKWFWSGQZKQT-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

This compound represents a sophisticated molecular architecture within the azaspirocyclic compound family, characterized by its unique structural features and precise molecular composition. The compound possesses the molecular formula C₁₂H₂₁NO₃ with a molecular weight of 227.304 grams per mole, establishing its position as a medium-sized organic molecule with significant synthetic potential. The Chemical Abstracts Service registry number 1375107-55-3 provides the definitive identification for this compound in scientific databases and chemical literature.

The molecular structure can be precisely described through its Simplified Molecular Input Line Entry System notation as CC1CC2(CO2)CCN1C(=O)OC(C)(C)C, which reveals the intricate connectivity of atoms within the spirocyclic framework. This notation demonstrates the presence of a methylated carbon center adjacent to the spirocyclic junction, a tert-butyl carboxylate protecting group, and the characteristic oxirane ring fused to the azaspiro system. The compound exhibits specific stereochemical features that contribute to its three-dimensional molecular geometry and subsequent chemical reactivity patterns.

The classification of this compound falls within multiple chemical categories, primarily as a protected amine derivative featuring N-tert-butoxycarbonyl functionality commonly employed in peptide synthesis and medicinal chemistry applications. The spirocyclic nature of the molecule places it within the broader category of conformationally constrained heterocycles, which are increasingly recognized for their value in drug discovery programs due to their ability to present functional groups in well-defined spatial arrangements.

Molecular Parameter Value
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.304 g/mol
Chemical Abstracts Service Number 1375107-55-3
Simplified Molecular Input Line Entry System CC1CC2(CO2)CCN1C(=O)OC(C)(C)C
Storage Temperature 2-8°C
Purity 95%

Historical Development and Discovery

The historical development of this compound emerges from the broader evolution of spirocyclic chemistry, which has gained substantial momentum in contemporary organic synthesis research. Spirocyclic compounds have attracted increasing attention in the natural products domain and pharmaceutical chemistry due to their unique three-dimensional architectures and enhanced biological activities. The development of synthetic methodologies for accessing azaspirocyclic frameworks has been driven by the recognition that these compounds offer significant advantages in terms of conformational rigidity and spatial arrangement of functional groups.

The synthetic approach to this particular compound builds upon established methodologies for constructing spirocyclic tetrahydrofuran scaffolds from N-protected cyclic aminoketones, as demonstrated in systematic studies of spirocyclic scaffold preparation. These methodologies typically involve the strategic use of homoallyl magnesium bromide reagents in the presence of cerium chloride to form tertiary alcohols, followed by oxidative cyclization processes that establish the spirocyclic framework through Baldwin-favored ring closure mechanisms.

Research into azaspirocyclic compounds has been particularly influenced by the observation that spirocyclic motifs appear frequently in natural products with significant biological activities. The systematic exploration of synthetic routes to access diverse spirocyclic frameworks has led to the development of compound families featuring multiple points of orthogonal diversification, allowing for the creation of focused compound libraries for biological screening applications. The specific methylated variant represented by this compound reflects advances in regioselective functionalization of spirocyclic scaffolds.

The compound's development also reflects the growing understanding of structure-activity relationships in azaspirocyclic systems, where the introduction of methyl substituents can significantly influence both the chemical reactivity and biological properties of the resulting molecules. Contemporary synthetic efforts have focused on developing efficient routes to access these methylated derivatives while maintaining high levels of stereochemical control and synthetic efficiency.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique structural features and versatile reactivity profile, which make it an invaluable building block for complex molecule synthesis. The compound serves as a key intermediate in pharmaceutical development, particularly in the synthesis of novel drugs targeting neurological disorders, where the spirocyclic framework provides enhanced binding affinity and selectivity compared to conventional molecular architectures. Research applications extend beyond pharmaceutical chemistry to include material science, where the compound contributes to the formulation of advanced materials with enhanced durability and flexibility properties.

The compound's utility in biochemical research has been demonstrated through its application in studies involving enzyme inhibitors, where the spirocyclic structure contributes to understanding metabolic pathways and identification of potential therapeutic targets. The conformational constraints imposed by the spirocyclic framework enable researchers to probe structure-activity relationships with greater precision, leading to insights that would be difficult to obtain using more flexible molecular scaffolds. This has particular relevance in the development of selective enzyme inhibitors where precise spatial arrangement of functional groups is critical for achieving desired biological effects.

Agricultural chemistry applications represent another significant area where this compound demonstrates value, contributing to the development of environmentally friendly crop protection products. The spirocyclic framework provides enhanced stability and selective biological activity, making it an attractive scaffold for designing agrochemicals with improved efficacy and reduced environmental impact. Research in this area has focused on leveraging the unique three-dimensional structure to achieve selective binding to target proteins while minimizing interactions with non-target species.

Analytical chemistry applications have emerged as the compound finds use as a chromatographic standard, facilitating accurate analysis of complex mixtures in various sample types including biological fluids. The well-defined structure and consistent chemical properties make it an ideal reference compound for developing analytical methods and validating separation techniques. This application demonstrates the compound's broader utility beyond synthetic chemistry, extending into analytical and quality control applications.

Research Application Significance Key Benefits
Pharmaceutical Development Novel drug synthesis for neurological disorders Enhanced binding affinity and selectivity
Material Science Advanced material formulation Improved durability and flexibility
Biochemical Research Enzyme inhibitor studies Precise structure-activity relationships
Agricultural Chemistry Crop protection products Environmental friendliness and efficacy
Analytical Chemistry Chromatographic standards Accurate analysis of complex mixtures

Position within Azaspirocyclic Compound Taxonomy

The taxonomic position of this compound within the azaspirocyclic compound family reflects its unique structural characteristics and relationship to other members of this diverse chemical class. The compound belongs to the specific subcategory of spirocyclic systems designated as [2.5] frameworks, where the numerical notation indicates the ring sizes connected through the spirocyclic junction. This classification system provides a systematic approach to organizing the vast diversity of spirocyclic compounds based on their fundamental structural features.

Within the broader context of spirocyclic natural products and synthetic compounds, the [2.5] spirocyclic system represents a relatively compact framework that offers unique geometric constraints and reactivity patterns. The presence of the oxirane ring as part of the spirocyclic system places this compound within a specialized subset of oxygen-containing spirocycles, distinguishing it from purely carbocyclic or nitrogen-only spirocyclic systems. The additional methyl substitution further refines its taxonomic position, representing a functionalized derivative of the parent azaspirocyclic framework.

Comparative analysis with related spirocyclic compounds reveals that the [2.5] system occupied by this compound provides an intermediate level of conformational constraint between smaller [2.4] systems and larger [2.6] or [3.5] spirocyclic frameworks. This intermediate position offers advantages in terms of synthetic accessibility while maintaining sufficient rigidity to influence biological activity and chemical reactivity. The taxonomic relationship extends to other protected amine derivatives within the spirocyclic family, where the tert-butoxycarbonyl protection strategy represents a common approach for synthetic manipulation.

The compound's position within the azaspirocyclic taxonomy also reflects its relationship to naturally occurring spirocyclic systems, although direct natural product analogs are relatively rare. The synthetic nature of this compound places it within the category of designed spirocyclic scaffolds that have been developed specifically for pharmaceutical and materials science applications, rather than being derived from natural product sources. This synthetic origin allows for systematic structural modifications and optimization that would be difficult to achieve with natural product-derived spirocycles.

Research into spirocyclic compound families has revealed that the [2.5] azaspirocyclic framework represented by this compound occupies a particularly favorable position in terms of drug-like properties and synthetic accessibility. The combination of the oxirane ring system with the methylated piperidine-like structure provides multiple sites for further functionalization while maintaining the conformational benefits associated with spirocyclic architectures. This positioning within the taxonomic framework suggests significant potential for library development and systematic exploration of structure-activity relationships.

Properties

IUPAC Name

tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-7-12(8-15-12)5-6-13(9)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKWFWSGQZKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1C(=O)OC(C)(C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, starting from a linear precursor containing both nitrogen and oxygen functionalities, cyclization can be induced using a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

    Introduction of the Tert-butyl Group: The tert-butyl ester group is introduced via esterification. This can be achieved by reacting the spirocyclic intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

  • Potential Pharmacological Uses :
    • Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Its structural features suggest possible activity against various diseases, including cancer and neurological disorders.
    • Studies have indicated that compounds with similar spirocyclic structures can exhibit significant biological activity, including antimicrobial and antitumor effects.
  • Synthesis of Bioactive Molecules :
    • The compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Materials Science

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices can modify the physical properties of materials. Its presence can improve thermal stability and mechanical strength, making it suitable for advanced material applications.
  • Nanomaterials :
    • Research has shown that this compound can be utilized in the development of nanomaterials, where its unique properties can contribute to enhanced performance in applications such as drug delivery systems and biosensors.

Synthetic Organic Chemistry

  • Reagent in Chemical Reactions :
    • This compound is employed as a reagent in various organic synthesis reactions, particularly in the formation of nitrogen-containing heterocycles.
    • Its reactivity profile makes it suitable for use in multi-step synthesis processes where selective functionalization is required.
  • Catalyst Development :
    • The compound has potential applications in catalyst development due to its ability to stabilize reactive intermediates during chemical transformations.

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of derivatives synthesized from this compound against various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that modifications to the compound could lead to potent anticancer agents.

Case Study 2: Polymer Blends

Research involved blending this compound with poly(lactic acid) (PLA) to enhance the mechanical properties of biodegradable plastics. The study concluded that the addition improved tensile strength and thermal stability, making it a promising candidate for sustainable material applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure can enhance binding affinity and selectivity by fitting snugly into the enzyme’s active site.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound Name Substituent(s) Molecular Weight Key Features/Applications Reference
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (QA-1017) 4-oxo group 241.33 g/mol Enhanced electrophilicity for nucleophilic additions; intermediate in kinase inhibitors .
(S)-tert-Butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate 5-hydroxymethyl 241.33 g/mol Polar substituent improves solubility; chiral synthesis applications .
tert-Butyl 1,1,2-tribromo-6-azaspiro[2.5]octane-6-carboxylate (18d) 1,1,2-tribromo 409.92 g/mol Bromination enhances reactivity for cross-coupling; used in halogenation studies .
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (PB00717) 2-oxo; spiro[3.4] system 227.29 g/mol Larger spiro ring alters steric effects; explored in protease inhibitors .

Functional Group and Ring System Variations

Oxo vs. Alkyl Substituents :

  • The 4-oxo derivative (QA-1017) introduces a ketone, increasing electrophilicity and enabling reactions like Grignard additions or reductions. In contrast, alkyl groups (e.g., 5-methyl) enhance hydrophobicity, improving membrane permeability in drug candidates .
  • The 5-hydroxymethyl analog (CAS 1262396-34-8) offers a handle for further functionalization (e.g., esterification or oxidation) while retaining chirality .

Spiro Ring Size :

  • Spiro[2.5]octane systems (e.g., target compound) exhibit compact geometry, favoring interactions with sterically constrained enzyme pockets. Spiro[3.4]octane derivatives (e.g., PB00717) provide expanded ring systems, accommodating bulkier substituents .

Biological Activity :

  • Compounds like 6-azaspiro[2.5]octane derivatives are pivotal in hemozoin inhibition (antimalarial activity) , while MAGL inhibitors (e.g., hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylates) leverage the spiro scaffold for metabolic stability .

Biological Activity

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a compound of significant interest in pharmaceutical and biological research due to its unique structural features and potential therapeutic applications. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3, with a molecular weight of 225.30 g/mol. Its structure comprises a spirocyclic framework, which is known to influence biological activity significantly.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight225.30 g/mol
Melting PointNot specified
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents under controlled conditions. For instance, one common method includes the reaction of a suitable precursor with tert-butyl bromoacetate in the presence of a base.

Antiviral Properties

Recent studies have indicated that derivatives of spirocyclic compounds, including those similar to this compound, exhibit antiviral activity against various strains of viruses, including coronaviruses. For example, initial investigations have shown that certain THIQ derivatives possess significant anti-coronavirus properties, suggesting potential applications for similar compounds in treating viral infections .

Antiparasitic Activity

Research has also highlighted the antiparasitic activity of related compounds against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated low cytotoxicity towards mammalian cells while exhibiting effective inhibition of parasite growth .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. A study indicated that modifications in the THIQ scaffold could lead to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Study 1: Antiviral Activity

In a comparative study assessing the antiviral efficacy of several heterocyclic compounds against human coronavirus strains (229E and OC-43), it was found that some derivatives exhibited promising inhibition rates. The most active compounds showed significantly lower toxicity compared to standard antiviral agents like chloroquine .

Case Study 2: Antiparasitic Effects

A series of THIQ derivatives were tested for their ability to inhibit P. falciparum growth in vitro. The results indicated that certain modifications to the structure led to enhanced activity against drug-resistant strains, providing a basis for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Boc-protection of the amine, followed by spirocycle formation via ring-closing strategies such as cyclization of epoxides or aziridines. Key steps include:

  • Use of tert-butyl dicarbonate for Boc protection under anhydrous conditions .
  • Ring-closing metathesis or intramolecular nucleophilic substitution to form the spirocyclic core .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and comparison of experimental vs. theoretical molecular weights (e.g., 225 g/mol for structural analogs) .

Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm in 1H; ~28 ppm and ~80 ppm in 13C for C(CH3)3 and COO, respectively) and spirocyclic oxa-aza motifs .
  • IR Spectroscopy : Confirm carbonyl stretches (Boc group: ~1700 cm⁻¹) and ether/amine linkages.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C .
  • Safety : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Follow hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .

Advanced Research Questions

Q. How can this compound be applied in drug discovery, particularly as a scaffold for bioactive molecules?

  • Methodological Answer :

  • Medicinal Chemistry : Functionalize the spirocyclic core via Suzuki coupling or amidation to introduce pharmacophores. Analogous structures (e.g., kinase inhibitors) have been used in targeting enzymatic pockets .
  • Biological Assays : Screen for activity against targets like GPCRs or proteases using SPR (surface plasmon resonance) or fluorescence polarization.

Q. What experimental strategies resolve contradictions between spectroscopic data and expected structures?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity in the spirocyclic system.
  • X-ray Crystallography : Compare experimental crystal structures with analogs (e.g., PDB ligand 6TA) to validate stereochemistry .
  • DFT Calculations : Simulate NMR chemical shifts to identify discrepancies caused by conformational flexibility .

Q. How can researchers assess the reactivity of the spirocyclic ring under acidic or basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor ring-opening reactions via HPLC or in situ NMR (e.g., in D2O with HCl/NaOH).
  • Mechanistic Probes : Use isotopic labeling (18O or 15N) to track bond cleavage pathways .

Q. What precautions are advised when handling this compound given limited toxicological data?

  • Methodological Answer :

  • In Vitro Toxicity Screening : Perform Ames tests or mitochondrial toxicity assays (e.g., MTT) to preliminarily assess risks .
  • Exposure Mitigation : Adhere to P codes (e.g., P261: avoid inhalation; P305+P351+P338: eye rinse protocol) and use full-face respirators if ventilation is inadequate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 2
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Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.